molecular formula C24H25ClN4O5 B4170301 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide

Cat. No.: B4170301
M. Wt: 484.9 g/mol
InChI Key: VXNZSQOJPTWNOM-UHFFFAOYSA-N
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Description

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide is a complex organic compound with a unique structure that includes a benzodioxole ring, a chlorophenyl group, and a quinoxaline ring

Preparation Methods

The synthesis of 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the chlorophenyl group to the quinoxaline ring under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The benzodioxole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzodioxole ring and the quinoxaline ring are known to interact with various enzymes and receptors, leading to the modulation of biological activities. The chlorophenyl group enhances the compound’s binding affinity to its molecular targets, thereby increasing its potency .

Comparison with Similar Compounds

Similar compounds to 2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide include:

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the benzodioxole ring, chlorophenyl group, and quinoxaline ring in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxo-2,4,4a,5,6,7,8,8a-octahydroquinoxaline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O5/c25-14-5-7-15(8-6-14)27-24(32)29-18-4-2-1-3-17(18)28-23(31)19(29)12-22(30)26-16-9-10-20-21(11-16)34-13-33-20/h5-11,17-19H,1-4,12-13H2,(H,26,30)(H,27,32)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNZSQOJPTWNOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)NC(=O)C(N2C(=O)NC3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Reactant of Route 2
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Reactant of Route 3
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Reactant of Route 4
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Reactant of Route 5
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide
Reactant of Route 6
Reactant of Route 6
2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-N-(4-chlorophenyl)-3-oxooctahydroquinoxaline-1(2H)-carboxamide

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